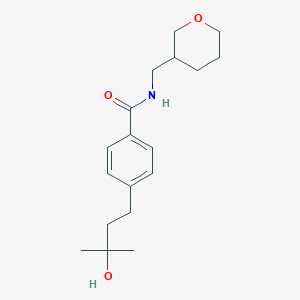

![molecular formula C22H31FN4O B5500510 4-(4-氟苄基)-3-异丙基-1-[(1-异丙基-1H-咪唑-2-基)甲基]-1,4-二氮杂环戊-5-酮](/img/structure/B5500510.png)

4-(4-氟苄基)-3-异丙基-1-[(1-异丙基-1H-咪唑-2-基)甲基]-1,4-二氮杂环戊-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their complex synthesis and diverse chemical properties. These compounds are studied for their structural uniqueness and potential applications in various fields of chemistry and pharmacology. The focus of this analysis excludes direct applications, drug use, and dosage information, concentrating instead on the chemical and physical aspects.

Synthesis Analysis

The synthesis of related diazepinone derivatives often involves multistep reactions, including condensation, aminolysis, and cyclodehydration processes. For instance, the synthesis of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives involves condensation reactions of cyclohexanedione, o-phenylenediamine, and aromatic aldehydes, characterized by IR, MS, 1H NMR, and elemental analysis (Wang et al., 2016). Similar methodologies can be adapted for synthesizing compounds with imidazole and diazepanone structures, emphasizing the flexibility and complexity of synthetic routes.

Molecular Structure Analysis

The structural elucidation of these compounds is crucial, often achieved through X-ray crystallography, as seen in some derivatives, and supported by spectroscopic methods like IR, MS, and NMR spectroscopy. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the chemical behavior of the compound (Özbey et al., 2004).

Chemical Reactions and Properties

Compounds with a diazepanone core exhibit a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For instance, the reaction of 4-diazoisochroman-3-imines with alkenes under Rh(II) catalysis demonstrates the compound's reactivity towards cyclopropanation and cycloaddition reactions (Ren et al., 2017).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular forces. X-ray crystallography studies reveal the intricacies of the crystal packing and hydrogen bonding patterns, which are pivotal in understanding the compound's solubility and stability.

Chemical Properties Analysis

The chemical properties are closely tied to the compound's functional groups and overall molecular structure. Reactivity towards different chemical reagents, stability under various conditions, and the compound's behavior in chemical syntheses are governed by these molecular features. Investigations into the reactions of similar compounds with difluorocarbene and 2H-azirines, for example, shed light on potential reactivity pathways and the formation of fluorinated diazepine derivatives (Novikov et al., 2006).

科学研究应用

合成与结构特征

相关二氮杂环化合物的合成涉及复杂的化学反应,包括甲基化和催化脱苄基过程,以生成咪唑并[4,5-e][1,4]二氮杂环戊烯及其异构形式。这些程序提供了对热力学参数和总能量计算的宝贵见解,这对理解此类化合物的稳定性和反应性至关重要 (Ivanov et al., 1992)。类似地,4-重氮异色满-3-亚胺的合成证明了该化合物作为环加成反应前体的作用,导致形成各种异色满衍生物,突出了其在合成化学中的多功能性 (Ren et al., 2017)。

催化与反应性

双酚配体的锰(III)配合物,包括基于二氮杂环戊烯的配体,因其在烯烃环氧化反应中的催化能力而受到研究。这些配合物以酚盐配体上的不同取代基为特征,表明Mn(III)中心的路易斯酸度与环氧化过程的产率/选择性之间存在直接相关性,表明该化合物在催化中的潜力 (Sankaralingam & Palaniandavar, 2014)。

生物活性

在生物活性领域,二氮杂环化合物衍生物已被合成并测试其抗癌特性。例如,含有异恶唑氨基和膦酸酯基团的氟化合物在体外表现出中等的抗癌活性,这表明这些化合物具有潜在的治疗应用 (Song et al., 2005)。

成像和检测

此外,基于二氮杂环戊烯衍生物(例如7-氟-4-硝基苯并-2-氧杂-1,3-二唑)的氨基酸荧光标记试剂的开发,用于高效液相色谱,突出了该化合物在分析化学和生物学研究中的用途 (Watanabe & Imai, 1981)。

作用机制

安全和危害

属性

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FN4O/c1-16(2)20-14-25(15-21-24-10-12-26(21)17(3)4)11-9-22(28)27(20)13-18-5-7-19(23)8-6-18/h5-8,10,12,16-17,20H,9,11,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUASLPHZXOGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=NC=CN3C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

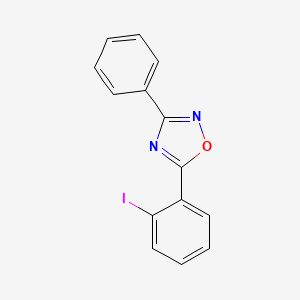

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

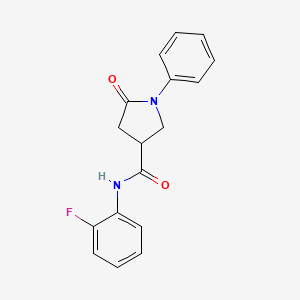

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)